molecular formula C18H16N2O2 B12342408 N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B12342408
M. Wt: 292.3 g/mol
InChI Key: BRMVXHQKEHERFR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide: This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and is substituted with an imino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-carboxychromene with 2,4-dimethylbenzaldehyde under acidic or basic conditions to form the imino group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of halogenated chromene derivatives.

Scientific Research Applications

Chemistry: N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine: The compound is explored for its potential therapeutic properties. Research is ongoing to investigate its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but lacks the chromene core.

    2-imino-2H-chromene-3-carboxamide: Contains the chromene core but lacks the 2,4-dimethylphenyl group.

Uniqueness: N-(2,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is unique due to the combination of the chromene core and the 2,4-dimethylphenyl group

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-iminochromene-3-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)20-18(21)14-10-13-5-3-4-6-16(13)22-17(14)19/h3-10,19H,1-2H3,(H,20,21)

InChI Key

BRMVXHQKEHERFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N)C

Origin of Product

United States

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